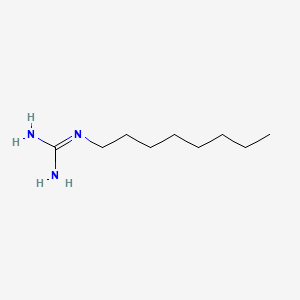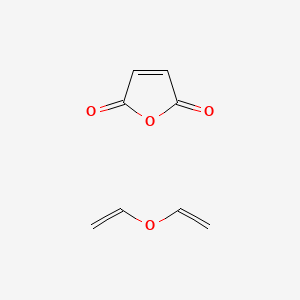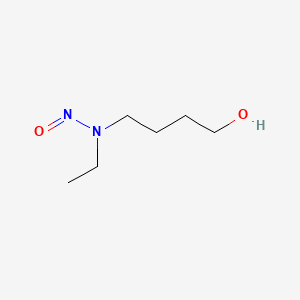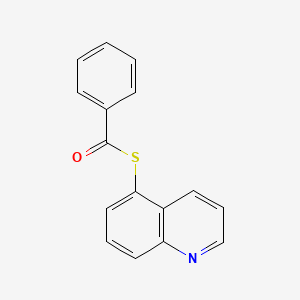
benzenecarbothioic acid S-(5-quinolinyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioic acid S-(5-quinolinyl) ester is a member of quinolines.
Applications De Recherche Scientifique
Metabolism and Bioanalytical Chemistry
- Metabolism in Synthetic Cannabinoids: Benzenecarbothioic acid S-(5-quinolinyl) ester is structurally related to synthetic cannabinoids like PB-22 and 5F-PB-22, which feature a quinoline substructure and an ester bond linkage. Studies have focused on understanding their metabolism in human hepatocytes, revealing complex metabolic pathways including ester hydrolysis and oxidation processes (Wohlfarth et al., 2014).
Chemistry of Reactive Intermediates
- Reactions of Quinol Esters: Research on compounds like quinol esters, which are chemically related to benzenecarbothioic acid S-(5-quinolinyl) ester, has explored their potential as precursors to reactive intermediates such as oxenium ions. These studies highlight diverse reactions but suggest that oxenium ions are not typically generated from these compounds (Novak et al., 2007).
Antimicrobial Activity of Quinoline Derivatives
- Quinoline Derivatives with Antimicrobial Properties: Investigations into quinoline derivatives, structurally related to benzenecarbothioic acid S-(5-quinolinyl) ester, have been conducted to evaluate their antimicrobial properties. The creation of various quinoline-based compounds has shown promising activity against a range of microorganisms (Özyanik et al., 2012).
Metallation and Synthesis of Heterocyclic Quinones
- Heterocyclic Quinone Synthesis: Research has explored the metallation of compounds like 2-(3-quinolylcarbonyl)benzoic acid, closely related to benzenecarbothioic acid S-(5-quinolinyl) ester, for synthesizing biologically active aza-anthraquinones and other heterocyclic quinones (Rebstock et al., 2004).
Acetylcholinesterase Inhibition
- Carbamic Acid Quinolin-6-yl Esters as Inhibitors: The development of carbamic acid esters of quinolin-6-ol as novel inhibitors of acetylcholinesterase indicates the therapeutic potential of compounds structurally related to benzenecarbothioic acid S-(5-quinolinyl) ester (Decker, 2007).
Benzylation Reactions
- O-Benzylation of Carboxylic Acids: Studies on the O-benzylation of carboxylic acids using benzyloxy reagents highlight reaction pathways and mechanisms that may be relevant to the chemical behavior of benzenecarbothioic acid S-(5-quinolinyl) ester derivatives (Yamada et al., 2015).
Biocatalytic Synthesis
- Biocatalytic Synthesis of Heterocycles: Innovative biocatalytic methods for synthesizing small libraries of heterocycles such as quinoxalinones and benzoxazin-ones, using reactions that might be applicable to benzenecarbothioic acid S-(5-quinolinyl) ester, have been developed. These reactions are noted for their environmentally friendly approach (Petronijević et al., 2017).
Cyclopolymerization and Materials Science
- Ruthenium Alkylidene Triggered Cyclopolymerization: Research in materials science has utilized compounds similar to benzenecarbothioic acid S-(5-quinolinyl) ester for the synthesis of novel polymers through ruthenium-based cyclopolymerization processes (Mayershofer et al., 2006).
Propriétés
Formule moléculaire |
C16H11NOS |
|---|---|
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
S-quinolin-5-yl benzenecarbothioate |
InChI |
InChI=1S/C16H11NOS/c18-16(12-6-2-1-3-7-12)19-15-10-4-9-14-13(15)8-5-11-17-14/h1-11H |
Clé InChI |
KYHBLDMJXVGVKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)SC2=CC=CC3=C2C=CC=N3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



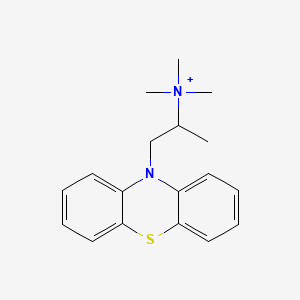


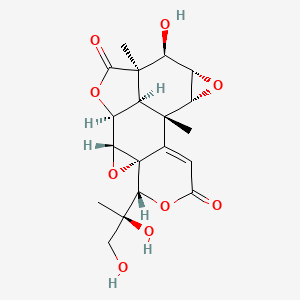
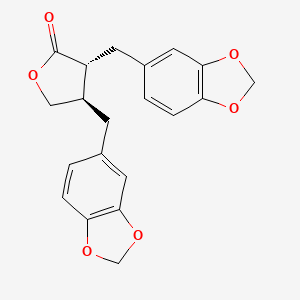
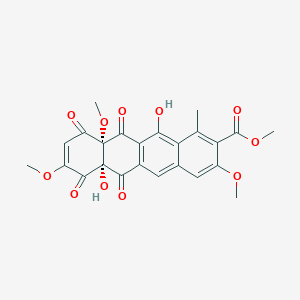
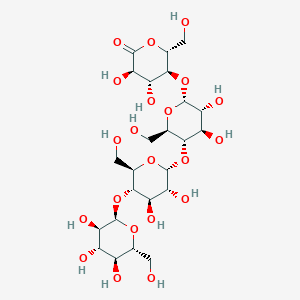

![(2S)-2-azaniumyl-5-{2-[4-(hydroxymethyl)phenyl]hydrazino}-5-oxopentanoate](/img/structure/B1212738.png)
